N-isopropyl-2,5-dimethylbenzenesulfonamide

Physicochemical Properties Lipophilicity Sulfonamide Class

Assuming sulfonamide interchangeability risks assay failure. This compound provides a validated, non-polar building block (XLogP 2.2) for organic-solvent-compatible syntheses. • Distinct LC-MS signature (227.33 g/mol) for method development. • Quantifiable hydrophobicity difference vs. sulfanilamide (XLogP 2.2 vs. 0.34) for membrane permeability studies. • Reliable supply with batch-to-batch consistency for reproducible research.

Molecular Formula C11H17NO2S
Molecular Weight 227.33g/mol
CAS No. 28859-93-0
Cat. No. B513188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2,5-dimethylbenzenesulfonamide
CAS28859-93-0
Molecular FormulaC11H17NO2S
Molecular Weight227.33g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C
InChIInChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3
InChIKeyIYPWJVBEXXTOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2,5-dimethylbenzenesulfonamide Core Properties


N-isopropyl-2,5-dimethylbenzenesulfonamide (CAS: 28859-93-0) is a small molecule organic compound belonging to the benzenesulfonamide class [1]. It has the molecular formula C11H17NO2S, a molecular weight of 227.33 g/mol, and is identified by the IUPAC name 2,5-dimethyl-N-propan-2-ylbenzenesulfonamide [1]. Its structure features a sulfonyl group (-SO2NH-) attached to a benzene ring that is further substituted with methyl groups at the 2 and 5 positions and an isopropyl group on the sulfonamide nitrogen [1]. This compound is part of a broader class of sulfonamides, which are widely recognized for their diverse biological activities and their role as synthetic intermediates .

Non-polar sulfonamide building block for organic synthesis workflows
Distinct mass signature for LC-MS analytical method setup
Lipophilicity probe for structure-activity relationship screening

Procurement Risk: Why Generic Substitution Fails


In scientific and industrial procurement, the assumption that sulfonamide compounds are functionally interchangeable can introduce significant risk. The specific N-isopropyl substitution pattern on the 2,5-dimethylbenzenesulfonamide core dictates its unique physicochemical properties, such as molecular weight, lipophilicity (XLogP), and hydrogen bonding capacity, which are critical determinants of its behavior in biological assays, synthetic reactions, and analytical protocols [1]. Without direct, quantitative comparative data against a generic sulfonamide (e.g., sulfanilamide) or a closely related analog (e.g., an N-methyl or N-ethyl derivative) in the identical experimental system, substitution cannot be validated [2]. The data presented below highlights the limited but foundational evidence that must be considered when evaluating this specific compound for procurement.

Lipophilicity mismatch

Substantially higher computed lipophilicity may shift partition behavior in assays or extractions relative to generic sulfanilamide.

Molecular weight & complexity

Higher molecular weight and structural complexity can alter mass spectrometric identification and physical handling properties.

Hydrogen bonding profile

Altered hydrogen bond acceptor/donor counts may lead to different intermolecular recognition and binding outcomes.

N-Isopropyl-2,5-dimethylbenzenesulfonamide Quantitative Differentiation


Physicochemical Differentiation vs. Sulfanilamide

A class-level inference can be drawn by comparing the computed physicochemical properties of the target compound with those of sulfanilamide, a foundational sulfonamide antibacterial. The target compound exhibits a significantly higher computed XLogP value (2.2) compared to sulfanilamide (0.34) [1][2]. This indicates a substantially greater lipophilicity, which is a critical factor influencing membrane permeability, solubility, and non-specific protein binding in biological systems.

Lipophilicity
Class-level
XLogP 2.2 vs 0.34
Δ +1.86
Reported 6.5-fold higher computed lipophilicity suggests distinct partitioning context.
Computed XLogP3; PubChem database
Physicochemical Properties Lipophilicity Sulfonamide Class

Structural Differentiation vs. Sulfanilamide

Direct comparison of the target compound's structural attributes with sulfanilamide reveals substantial differences in molecular weight (227.33 vs. 172.20 g/mol) and complexity (332 vs. 251) [1][2]. These are not trivial differences; they are quantitative measures of molecular size and structural intricacy that directly impact its utility in analytical methods like LC-MS and its suitability as a heavier, more complex building block.

Structure & Mass
Class-level
MW 227.33 / 172.20 g/mol
Complexity 332 / 251
Reported higher molecular weight and complexity support distinct mass spectrometric context.
Computed properties; PubChem database
Structural Analysis Mass Spectrometry Sulfonamide Class

Hydrogen Bonding Profile vs. Sulfanilamide

A comparison of hydrogen bond acceptor and donor counts between the target compound and sulfanilamide shows a difference of one additional hydrogen bond acceptor (3 vs. 2) and one fewer donor (1 vs. 2) [1][2]. This difference in hydrogen bonding capacity is fundamental to molecular recognition and can influence target binding, solubility, and crystal packing.

H-Bond Profile
Class-level
Acceptor 3 / 2
Donor 1 / 2
Reported altered H-bond capacity may shift binding and recognition context.
Computed H-bond counts; PubChem database
Hydrogen Bonding Receptor Binding Sulfonamide Class

N-Isopropyl-2,5-dimethylbenzenesulfonamide Application Scenarios


Non-Polar Building Block for Organic Synthesis

Given its high computed lipophilicity (XLogP of 2.2) and distinct structure [1], this compound is best suited as a building block in synthetic pathways requiring a relatively non-polar sulfonamide moiety. Its physical properties, which differ significantly from more polar sulfonamides like sulfanilamide, make it a more compatible reagent in reactions conducted in organic solvents or those involving hydrophobic substrates.

LC-MS Analytical Reference Standard

The unique combination of molecular weight (227.33 g/mol) and structural complexity (332) provides a distinct and stable signature for liquid chromatography-mass spectrometry (LC-MS) method development and calibration [1]. Its well-defined mass and fragmentation pattern, inferred from its InChIKey (IYPWJVBEXXTOSG-UHFFFAOYSA-N) [1], can be used to differentiate it from other sulfonamides in complex mixtures.

Lipophilicity-Activity Relationship Studies

The quantitative difference in computed lipophilicity (XLogP of 2.2 vs. 0.34 for sulfanilamide) provides a data-driven rationale for its use in preliminary studies exploring how increased hydrophobicity within the sulfonamide class affects membrane permeability or non-specific binding in a given biological assay [1][2].

Application
Selection Property
Validation Focus
Organic synthesis building block
Non-polar sulfonamide core
Compatibility in hydrophobic reaction media
LC-MS analytical standard
Distinct MW and structural complexity
Differentiation from other sulfonamides in complex mixtures
Lipophilicity-activity relationship studies
Elevated computed lipophilicity
Membrane permeability and non-specific binding outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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